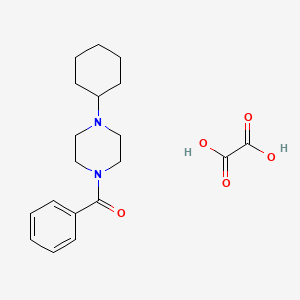
1-benzoyl-4-cyclohexylpiperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-cyclohexylpiperazine oxalate (BHCP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHCP is a piperazine derivative that has been synthesized to investigate its mechanism of action and its effects on various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-4-cyclohexylpiperazine oxalate is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in the regulation of mood, anxiety, and psychosis. 1-benzoyl-4-cyclohexylpiperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-benzoyl-4-cyclohexylpiperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 1-benzoyl-4-cyclohexylpiperazine oxalate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-benzoyl-4-cyclohexylpiperazine oxalate is that it has been extensively studied in animal models, making it a well-established research tool. However, one limitation of 1-benzoyl-4-cyclohexylpiperazine oxalate is that its mechanism of action is not fully understood, which may make it difficult to interpret some of the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-4-cyclohexylpiperazine oxalate. One area of focus could be on the development of more selective 1-benzoyl-4-cyclohexylpiperazine oxalate analogs that target specific serotonin and dopamine receptors in the brain. Another area of focus could be on the investigation of the long-term effects of 1-benzoyl-4-cyclohexylpiperazine oxalate on the brain and behavior. Additionally, research could be conducted on the potential use of 1-benzoyl-4-cyclohexylpiperazine oxalate in combination with other drugs for the treatment of various psychiatric disorders.
Métodos De Síntesis
1-benzoyl-4-cyclohexylpiperazine oxalate can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with benzoyl chloride, followed by the reaction of the resulting product with piperazine. The final step involves the formation of the oxalate salt of 1-benzoyl-4-cyclohexylpiperazine oxalate through the reaction of 1-benzoyl-4-cyclohexylpiperazine oxalate with oxalic acid.
Aplicaciones Científicas De Investigación
1-benzoyl-4-cyclohexylpiperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. 1-benzoyl-4-cyclohexylpiperazine oxalate has also been studied for its potential antipsychotic effects, as it has been shown to block dopamine receptors in the brain.
Propiedades
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-phenylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.C2H2O4/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16;3-1(4)2(5)6/h1,3-4,7-8,16H,2,5-6,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMCHESEZFGMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5173398.png)
![1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5173419.png)
![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)


![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)
![1-benzyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5173443.png)

![11-(2,3-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173453.png)
![3,3'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}bis(1,3-thiazolidine-2,4-dione)](/img/structure/B5173463.png)
![N-(4-methylphenyl)-2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5173464.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5173472.png)